Diphenylmethanone;toluene
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Overview
Description
Diphenylmethanone: toluene are two distinct organic compounds with significant roles in various chemical processes and industries. Diphenylmethanone is a white solid with a characteristic smell, commonly used in perfumes and as a building block in organic chemistry . Toluene, on the other hand, is a colorless liquid with a sweet, pungent odor, widely used as a solvent and in the production of other chemicals .
Preparation Methods
Diphenylmethanone: can be synthesized through several methods:
Friedel-Crafts Acylation: This involves the reaction of benzene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation of Diphenylmethane: Using copper-catalyzed oxidation with air.
Toluene: is primarily produced through:
Catalytic Reforming: This process involves passing a hydrocarbon mixture over a dehydrogenation catalyst, followed by distillation or solvent extraction.
Fractional Distillation of Crude Oil: Toluene is separated from other hydrocarbons in crude oil through distillation.
Chemical Reactions Analysis
Diphenylmethanone: undergoes various chemical reactions:
Reduction: It can be reduced to diphenylmethanol using sodium borohydride or zinc dust.
Photochemical Reactions: It acts as a photoinitiator in UV-curing applications.
Toluene: is reactive in several types of chemical reactions:
Scientific Research Applications
Diphenylmethanone: is used in:
Organic Synthesis: As a building block for various organic compounds.
Photophysical Probes: To identify and map peptide-protein interactions.
Toluene: has applications in:
Industrial Solvent: Used in paints, coatings, and adhesives.
Chemical Synthesis: A precursor for the production of benzene, trinitrotoluene (TNT), and other chemicals.
Catalytic Oxidation: Research focuses on developing catalysts for the degradation of toluene to reduce environmental pollution.
Mechanism of Action
Diphenylmethanone: acts as a photoinitiator by absorbing UV light and initiating polymerization reactions . It can also interact with estrogen receptors, influencing biological pathways .
Toluene: primarily acts as a solvent, dissolving various substances due to its non-polar nature. It can also undergo oxidation to form secondary organic aerosols (SOAs), impacting air quality and health .
Comparison with Similar Compounds
Diphenylmethanone: is similar to other benzophenones like oxybenzone and dioxybenzone, which are used in sunscreens . Its unique property is its ability to act as a photoinitiator in UV-curing applications .
Toluene: is comparable to other aromatic hydrocarbons like benzene and xylene. Unlike benzene, toluene is less toxic and more widely used as a solvent .
Properties
CAS No. |
92756-55-3 |
---|---|
Molecular Formula |
C20H18O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
diphenylmethanone;toluene |
InChI |
InChI=1S/C13H10O.C7H8/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-7-5-3-2-4-6-7/h1-10H;2-6H,1H3 |
InChI Key |
FWOHIDPWUOBLTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1.C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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